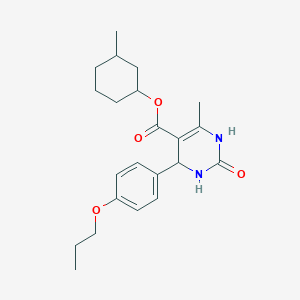
3-Methylcyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methylcyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H30N2O4 and its molecular weight is 386.492. The purity is usually 95%.
BenchChem offers high-quality 3-Methylcyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis and Properties of New Derivatives : Research on derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has shown that condensation with phenyl or cyclohexyl isocyanates leads to new compounds with potential applications in drug development and material science due to their unique structural features (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Cascade Transformation into Tricyclic Compounds : A study highlighted the base-promoted transformation of a pyrimidinone derivative into a novel tricyclic compound, showcasing the potential for creating complex structures with unique properties for pharmaceutical and chemical applications (Shutalev et al., 2008).
Biological Applications
Anticonvulsant Enaminones : The crystal structures of three anticonvulsant enaminones were determined, revealing insights into their potential mechanisms of action and contributing to the development of new therapeutics for neurological disorders (Kubicki, Bassyouni, & Codding, 2000).
Biosynthesis of Anhydrotetracycline : Identifying the minimal enzymes required for anhydrotetracycline biosynthesis has provided valuable information for the engineering of tetracycline analogues, indicating potential for the development of new antibiotics and understanding natural product biosynthesis (Zhang et al., 2008).
Chemical Properties and Reactions
Michael-Wittig Reactions for Functionalized Cyclohexenedicarboxylates : Novel Michael-Wittig reactions have been explored to synthesize functionalized cyclohexenedicarboxylates, offering insights into reaction mechanisms and applications in organic synthesis and material science (Moorhoff, 1997).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Studies on the palladium-catalyzed reactions of gamma-oxoalkynes have led to the synthesis of various heterocyclic derivatives, highlighting the versatility of palladium catalysis in creating pharmacologically relevant compounds (Bacchi et al., 2005).
properties
IUPAC Name |
(3-methylcyclohexyl) 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-4-12-27-17-10-8-16(9-11-17)20-19(15(3)23-22(26)24-20)21(25)28-18-7-5-6-14(2)13-18/h8-11,14,18,20H,4-7,12-13H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGFNNDQDOWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcyclohexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

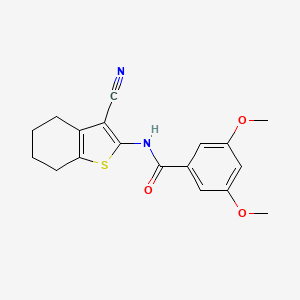
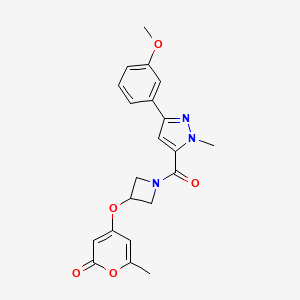
![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2746312.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746313.png)

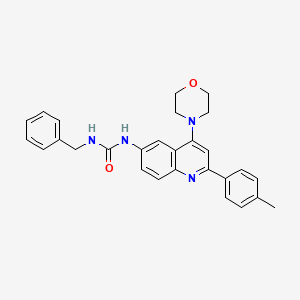
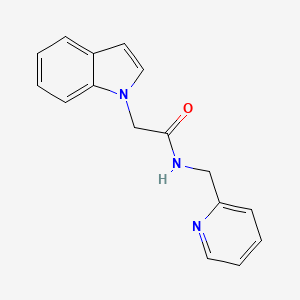
![6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid](/img/structure/B2746318.png)
![4-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2746319.png)
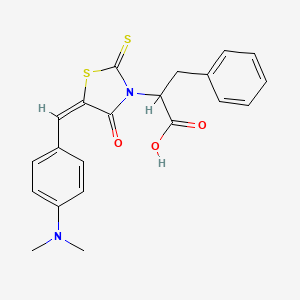
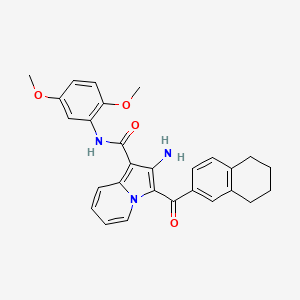
![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)
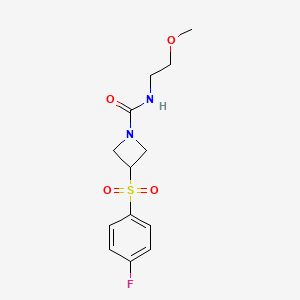
![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)